molecular formula C12H11N3O B8382305 4-(3,5-Dimethyl-isoxazole-4-yl)-1H-pyrrolo[2,3-b]pyridine

4-(3,5-Dimethyl-isoxazole-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8382305
M. Wt: 213.23 g/mol
InChI Key: ZJIMYQVUQOVGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethyl-isoxazole-4-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3,5-dimethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1,2-oxazole

InChI

InChI=1S/C12H11N3O/c1-7-11(8(2)16-15-7)9-3-5-13-12-10(9)4-6-14-12/h3-6H,1-2H3,(H,13,14)

InChI Key

ZJIMYQVUQOVGDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=C3C=CNC3=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trifluoro-methanesulfonic acid-1H-pyrrolo[2,3-b]pyridin-4-yl ester [4.05 g, Reference Example 18(g)] and 3,5-dimethylisoxazole-4-boronic acid (2.31 g) in dimethylformamide (100 mL) was added tetrakis(triphenylphosphine)palladium[0] (0.1 g) and saturated sodium bicarbonate solution (30 mL). The resulting mixture was stirred at 110° C. for 5 hours. The reaction mixture was cooled and filtered through celite. The filtrate was evaporated to dryness and the residue partitioned between ethyl acetate (100 mL) and water (50 mL). The aqueous phase was extracted with ethyl acetate and the combined organic fractions were washed twice with brine (30 mL), then dried over magnesium sulfate and then evaporated to afford the title compound as an orange oil which was used immediately without further purification for the preparation of Reference Example 9(i).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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